molecular formula C9H6N2O2 B13667006 Cinnoline-5-carboxylic acid

Cinnoline-5-carboxylic acid

Cat. No.: B13667006
M. Wt: 174.16 g/mol
InChI Key: SBOYQBCZZDCSSY-UHFFFAOYSA-N
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Description

Cinnoline-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the cinnoline family Cinnoline itself is a nitrogenous organic base, characterized by a fused benzene and pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnoline-5-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of o-aminobenzoylacetate derivatives. This reaction typically requires the presence of strong acids or bases and elevated temperatures to facilitate the cyclization process .

Another method involves the dehydrogenation of dihydrocinnoline derivatives using oxidizing agents such as mercuric oxide . This method is advantageous due to its simplicity and the relatively mild reaction conditions required.

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are commonly employed to facilitate the cyclization and dehydrogenation reactions. These methods are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Cinnoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Cinnoline-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cinnoline-5-carboxylic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to various biological effects. For example, certain cinnoline derivatives have been shown to inhibit the activity of specific kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Cinnoline-5-carboxylic acid can be compared with other similar compounds such as quinoxalines and quinazolines. These compounds share a similar fused ring structure but differ in the position and nature of the nitrogen atoms within the ring system . The unique arrangement of atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

List of Similar Compounds

This compound stands out due to its unique reactivity and potential for diverse applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

cinnoline-5-carboxylic acid

InChI

InChI=1S/C9H6N2O2/c12-9(13)7-2-1-3-8-6(7)4-5-10-11-8/h1-5H,(H,12,13)

InChI Key

SBOYQBCZZDCSSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN=NC2=C1)C(=O)O

Origin of Product

United States

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